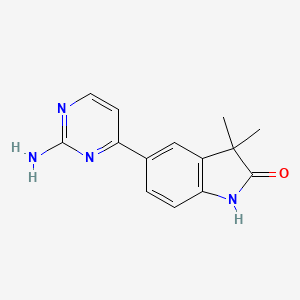
5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-氨基嘧啶-4-基)-3,3-二甲基吲哚啉-2-酮是一种属于杂环有机化合物类的化合物。它具有一个嘧啶环与一个吲哚啉酮结构融合在一起,这使其具有多种生物活性。
准备方法
合成路线和反应条件
5-(2-氨基嘧啶-4-基)-3,3-二甲基吲哚啉-2-酮的合成通常涉及将缩醛与β-酮酯偶联,然后进行乙酰化并与N,N-二甲基甲酰胺的二烷基缩醛反应。 然后将中间体环化形成所需的产物 。反应条件通常需要特定的温度、溶剂和催化剂来确保高产率和纯度。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。工艺优化侧重于最大限度地提高产量、纯度和成本效益。 通常采用连续流动合成和自动化反应监测等技术来提高生产效率 .
化学反应分析
反应类型
5-(2-氨基嘧啶-4-基)-3,3-二甲基吲哚啉-2-酮会发生各种化学反应,包括:
氧化: 该反应可以引入含氧官能团。
还原: 该反应可以去除含氧官能团或添加氢原子。
取代: 该反应可以将一个官能团替换为另一个官能团。
常见试剂和条件
这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 条件通常涉及控制温度、特定溶剂和催化剂以有效地驱动反应 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以生成羟基化衍生物,而还原可以生成完全氢化的化合物。 取代反应可以产生各种官能化衍生物 .
科学研究应用
5-(2-氨基嘧啶-4-基)-3,3-二甲基吲哚啉-2-酮有几种科学研究应用,包括:
化学: 它被用作合成具有潜在生物活性的更复杂分子的构建块。
生物学: 该化合物被研究其与生物大分子(如蛋白质和核酸)的相互作用。
作用机制
5-(2-氨基嘧啶-4-基)-3,3-二甲基吲哚啉-2-酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以调节这些靶标的活性,从而导致各种生物效应。 例如,它可以抑制某些蛋白激酶的活性,这些激酶参与与癌症和其他疾病相关的细胞信号通路 .
相似化合物的比较
类似化合物
类似的化合物包括2-氨基嘧啶和吲哚啉酮的其他衍生物,例如:
独特性
5-(2-氨基嘧啶-4-基)-3,3-二甲基吲哚啉-2-酮的独特之处在于它独特地结合了嘧啶和吲哚啉酮结构,赋予其独特的生物活性。 该化合物能够与多个分子靶标相互作用,使其成为药物开发和其他科学应用的多功能候选药物 .
属性
分子式 |
C14H14N4O |
|---|---|
分子量 |
254.29 g/mol |
IUPAC 名称 |
5-(2-aminopyrimidin-4-yl)-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C14H14N4O/c1-14(2)9-7-8(3-4-11(9)17-12(14)19)10-5-6-16-13(15)18-10/h3-7H,1-2H3,(H,17,19)(H2,15,16,18) |
InChI 键 |
IFJRPHLDAMPQRG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)C3=NC(=NC=C3)N)NC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)

![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
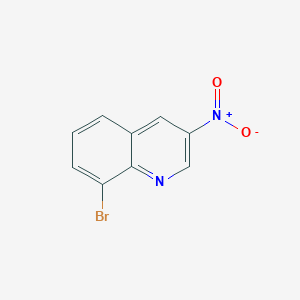
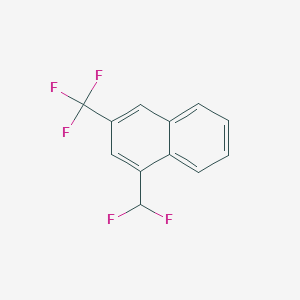

![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)



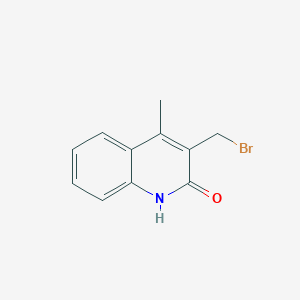

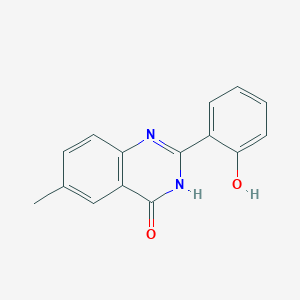
![4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B11865261.png)
